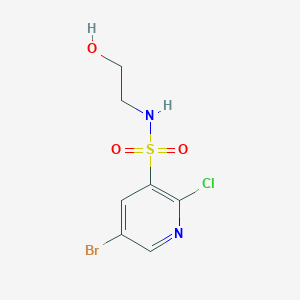![molecular formula C12H17N5O B7587549 2-amino-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylpropanamide](/img/structure/B7587549.png)
2-amino-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as JNJ-54452840 and is a potent and selective inhibitor of the protein kinase C (PKC) theta isoform. The PKC theta isoform is involved in T-cell activation and differentiation, making it a potential target for the treatment of autoimmune diseases and cancer.
Mecanismo De Acción
JNJ-54452840 is a potent and selective inhibitor of the PKC theta isoform. PKC theta is a key regulator of T-cell activation and differentiation, making it a potential target for the treatment of autoimmune diseases and cancer. By inhibiting PKC theta, JNJ-54452840 can modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of JNJ-54452840 have been extensively studied in vitro and in vivo. In vitro studies have shown that JNJ-54452840 can inhibit T-cell activation and differentiation, reduce cytokine production, and modulate the immune response. In vivo studies have demonstrated that JNJ-54452840 can reduce inflammation and improve disease outcomes in animal models of autoimmune diseases and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using JNJ-54452840 in lab experiments include its high potency and selectivity for PKC theta, making it a valuable tool for studying the role of PKC theta in T-cell activation and differentiation. However, the limitations of using JNJ-54452840 include its potential off-target effects and the need for careful dose optimization to avoid toxicity.
Direcciones Futuras
There are several future directions for the research and development of JNJ-54452840. One potential direction is the development of JNJ-54452840 analogs with improved potency and selectivity for PKC theta. Another direction is the investigation of JNJ-54452840 in combination with other drugs for the treatment of autoimmune diseases and cancer. Additionally, further studies are needed to elucidate the long-term effects of JNJ-54452840 on the immune system and to determine the optimal dosing regimen for clinical use.
Métodos De Síntesis
The synthesis of 2-amino-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylpropanamide involves several steps. The first step is the preparation of 1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxylic acid, which is then converted to the corresponding acid chloride. This acid chloride is then reacted with 2-amino-2-methylpropan-1-ol to yield the desired product. The synthesis of JNJ-54452840 has been reported in several research articles, and the compound has been synthesized using different methods.
Aplicaciones Científicas De Investigación
The potential applications of JNJ-54452840 in scientific research are vast. The compound has been studied for its role in T-cell activation and differentiation, which makes it a potential target for the treatment of autoimmune diseases and cancer. Several research studies have also investigated the use of JNJ-54452840 in the treatment of allergic diseases, including asthma and atopic dermatitis.
Propiedades
IUPAC Name |
2-amino-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O/c1-7-9-5-8(15-11(18)12(2,3)13)6-14-10(9)17(4)16-7/h5-6H,13H2,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLPUKIZWDDYHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)NC(=O)C(C)(C)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Aminobutanoylamino)methyl]benzamide](/img/structure/B7587476.png)

![2-[[5-[(2-Methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid](/img/structure/B7587495.png)



![2-amino-N-[2-(3-chlorophenyl)ethyl]butanediamide](/img/structure/B7587514.png)
![3-[(2-amino-2-phenylacetyl)amino]-N-methylbenzamide](/img/structure/B7587521.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide](/img/structure/B7587534.png)
![N-[3-(N-ethylanilino)propyl]piperidine-3-carboxamide](/img/structure/B7587544.png)

![2-amino-N-[(4-fluorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7587562.png)

